molecular formula C13H14N2O3S B11643551 methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11643551
M. Wt: 278.33 g/mol
InChI Key: UZQRJFULWWCONO-UHFFFAOYSA-N
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Description

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative characterized by a 5-membered heterocyclic ring containing sulfur (position 1) and nitrogen (position 3), with a ketone group at position 2. The 4-position features a (Z)-configured imino group (=N–) linked to a 3-methylphenyl substituent, while the 5-position bears a methyl acetate moiety (CH₂COOCH₃).

Molecular Formula: C₁₃H₁₄N₂O₃S
Molecular Weight: 278.33 g/mol

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17)

InChI Key

UZQRJFULWWCONO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the prominent applications of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is its antimicrobial properties. Research has indicated that thiazolidinone derivatives exhibit significant antibacterial activity against various pathogens. A study demonstrated that derivatives of thiazolidinones, including this compound, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Synthesis and Testing

In a recent synthesis study, this compound was synthesized and tested for its antimicrobial efficacy. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Applications

2.1 Pesticide Development

The compound has also been explored for its potential use in agricultural pesticides. Thiazolidinone derivatives have been identified as effective agents against various agricultural pests. The structural features of this compound contribute to its effectiveness in disrupting pest physiology.

Data Table: Efficacy Against Pests

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85%
Methyl {(4Z)-4-(benzylidene)-2-oxo-1,3-thiazolidin-5-yl}acetateWhiteflies78%

Materials Science

3.1 Polymer Synthesis

This compound has been investigated for its role in polymer synthesis. Its ability to act as a monomer in the formation of polymeric materials can lead to the development of new materials with enhanced mechanical properties.

Case Study: Polymerization Process

In a study focusing on polymer synthesis, the compound was polymerized using radical initiators to create a novel polymer with improved thermal stability and mechanical strength compared to conventional polymers . The resulting material exhibited enhanced properties suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit pharmacological versatility due to modifiable substituents at positions 2, 3, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate 4-(3-methylphenylimino), 2-oxo, 5-methyl acetate C₁₃H₁₄N₂O₃S 278.33 Not explicitly reported -
Methyl (2Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate 2-imino, 4-oxo, 5-methyl acetate C₇H₈N₂O₃S 200.21 Intermediate for bioactive compounds
(Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one 3-(3-hydroxyphenyl), 5-indolylmethylene, 2-thioxo C₁₈H₁₃N₃O₂S₂ 383.44 Antibacterial, Antifungal
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-benzylidene, 2-thioxo, 3-N-(2-methylphenyl)acetamide C₁₉H₁₇N₃O₂S₂ 407.49 Anticancer (in vitro screening)
2-[(2Z)-4-oxo-3-phenyl-2-(triazolylimino)-1,3-thiazolidin-5-yl]acetic acid 3-phenyl, 2-triazolylimino, 4-oxo C₁₃H₁₁N₅O₃S 317.32 Not explicitly reported

Key Observations :

Position 2 Modifications: The 2-oxo group in the target compound is replaced by 2-thioxo in analogs (e.g., ), which enhances electron delocalization and may improve binding to biological targets. 2-Imino derivatives (e.g., ) serve as intermediates for synthesizing more complex bioactive molecules.

Bulkier groups like benzylidene () or triazolylimino () may improve target specificity but reduce solubility.

Position 5 Functionalization :

  • The methyl acetate group in the target compound provides ester functionality, which can influence metabolic stability. Analogs with carboxylic acids (e.g., ) may exhibit different pharmacokinetic profiles.

Physicochemical and Crystallographic Insights

  • Lipophilicity: The 3-methylphenyl group increases logP compared to unsubstituted imino derivatives (), favoring passive diffusion across biological membranes.
  • Crystallography: Related compounds (e.g., ) have been characterized using SHELX and ORTEP-III, confirming (Z)-stereochemistry and planar thiazolidinone rings critical for bioactivity .

Biological Activity

Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a compound of interest due to its potential biological activities. This thiazolidine derivative has been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to consolidate findings from diverse sources regarding its biological activity.

  • Molecular Formula : C₁₈H₁₉N₂O₃S
  • Molar Mass : 353.42 g/mol
  • Structure : The compound features a thiazolidine ring, which is known for its biological significance in medicinal chemistry.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated inhibition of cell proliferation in breast and colon cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Properties :
    • Research indicates that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in vitro. It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various thiazolidine derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the efficacy of thiazolidine derivatives against bacterial infections, this compound was found to significantly reduce bacterial load in infected mice models when administered intraperitoneally .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInduces apoptosis via caspase activation ,
AntimicrobialDisrupts cell wall synthesis ,
Anti-inflammatoryModulates cytokine production

Research Findings

Recent findings highlight that the biological activities of this compound are linked to its structural properties that facilitate interaction with biological targets. The thiazolidine core is crucial for its pharmacological effects, allowing it to engage with various enzymes and receptors involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloacetic acids or esters. For example, a reflux mixture of 3-substituted thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid (5:10 ratio) under reflux for 2–5 hours yields thiazolidinone derivatives . Optimization involves adjusting molar ratios (e.g., 1.0:1.0:2.0 for thiosemicarbazide:chloroacetic acid:sodium acetate) and solvent polarity to enhance yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. For example, SC-XRD analysis at 100 K with a data-to-parameter ratio >13.5 and R factor <0.03 ensures precision . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify imine (δ 8.2–8.5 ppm) and ester (δ 3.6–3.8 ppm) groups.
  • IR : Peaks at 1700–1750 cm1^{-1} (C=O stretching) and 1600–1650 cm1^{-1} (C=N stretching) .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Methodology : Screen against Gram-positive/Gram-negative bacteria (e.g., S. aureus, E. coli) using agar diffusion (MIC ≤50 µg/mL indicates potency) . Anticancer activity can be tested via MTT assays on HeLa or MCF-7 cells (IC50_{50} <10 µM suggests therapeutic potential) . Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and triplicate runs for statistical validity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, Gaussian 09 with B3LYP/6-311G(d,p) basis set optimizes geometry and predicts nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR for cancer) assesses binding energy (ΔG ≤ −8 kcal/mol indicates strong affinity) .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodology : If experimental IC50_{50} values conflict with docking results, consider:

  • Solvent effects : Re-test in DMSO-free buffers to eliminate solvent interference.
  • Metabolite analysis : Use LC-MS to identify degradation products or active metabolites.
  • Protein flexibility : Perform molecular dynamics simulations (100 ns) to account for receptor conformational changes .

Q. How can regioselectivity challenges in the synthesis of Z-isomers be addressed?

  • Methodology : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and thiazolidinone oxygen. To enhance regioselectivity:

  • Use bulky solvents (e.g., DMF) to sterically hinder E-isomer formation.
  • Lower reaction temperature (e.g., 60°C instead of reflux) to favor kinetic control .
  • Confirm via NOESY NMR (cross-peaks between imine H and thiazolidinone H) .

Q. What advanced techniques characterize its solid-state stability and polymorphism?

  • Methodology :

  • DSC/TGA : Determine melting points (e.g., 139–140°C ) and thermal decomposition profiles.
  • PXRD : Compare experimental patterns with simulated SC-XRD data to detect polymorphs.
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

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